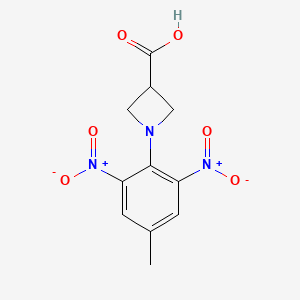
1-(4-Methyl-2,6-dinitrophenyl)azetidine-3-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-Methyl-2,6-dinitrophenyl)azetidine-3-carboxylic acid is a compound that belongs to the class of azetidines, which are four-membered heterocyclic compounds. Azetidines are known for their significant ring strain, which imparts unique reactivity and stability compared to other similar compounds .
準備方法
The synthesis of 1-(4-Methyl-2,6-dinitrophenyl)azetidine-3-carboxylic acid involves several steps. One common synthetic route includes the reaction of 4-methyl-2,6-dinitrobenzaldehyde with azetidine-3-carboxylic acid under specific conditions . The reaction typically requires the presence of a catalyst and controlled temperature to ensure the formation of the desired product. Industrial production methods may involve optimization of these reaction conditions to achieve higher yields and purity .
化学反応の分析
1-(4-Methyl-2,6-dinitrophenyl)azetidine-3-carboxylic acid undergoes various types of chemical reactions, including:
科学的研究の応用
1-(4-Methyl-2,6-dinitrophenyl)azetidine-3-carboxylic acid has several applications in scientific research:
作用機序
The mechanism of action of 1-(4-Methyl-2,6-dinitrophenyl)azetidine-3-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific active sites, modulating the activity of these targets and influencing various biochemical pathways . The exact pathways and molecular targets may vary depending on the specific application and context of use .
類似化合物との比較
1-(4-Methyl-2,6-dinitrophenyl)azetidine-3-carboxylic acid can be compared with other azetidine derivatives, such as:
Azetidine-2-carboxylic acid: Known for its use as a proline analog in peptide synthesis.
3,3-Dimethylazetidine: Utilized in the synthesis of polymers and as a chiral building block.
1-Benzylazetidine-3-carboxylic acid: Employed in medicinal chemistry for the development of bioactive compounds.
生物活性
1-(4-Methyl-2,6-dinitrophenyl)azetidine-3-carboxylic acid is a compound within the azetidine class, characterized by a four-membered heterocyclic structure. This compound has garnered attention due to its potential biological activities, which are explored in various research contexts.
Chemical Structure and Properties
The compound can be represented by the following structural formula:
Molecular Formula: C11H11N3O6
CAS Number: 866155-54-6
The unique structure of this compound contributes to its biological activity, particularly its interaction with various biological targets.
The biological activity of this compound primarily involves its interaction with enzymes and receptors. The compound's ability to bind to specific active sites allows it to modulate enzyme activity and influence biochemical pathways.
Key mechanisms include:
- Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways.
- Protein-Ligand Interactions: It can act as a ligand for various receptors, potentially leading to downstream effects on cellular signaling.
Biological Activity and Research Findings
Research has demonstrated varied biological activities for this compound, including:
-
Anticancer Activity:
- Studies have shown that azetidine derivatives can exhibit anticancer properties. For instance, analogues of this compound were tested for their effects on breast cancer cell lines (MDA-MB-231 and MDA-MB-468), revealing that while they demonstrated potency in vitro, their cellular activity was limited due to poor membrane permeability caused by the ionized carboxylate group .
-
Enzyme Interaction Studies:
- The compound has been utilized in studies assessing its interaction with STAT3, a transcription factor involved in cancer progression. Some derivatives displayed significant inhibition of STAT3 activity in cell-free assays but showed reduced effectiveness in cellular models due to their polar nature .
- Structure-Activity Relationship (SAR):
Comparative Analysis with Similar Compounds
| Compound Name | Biological Activity | Notes |
|---|---|---|
| Azetidine-2-carboxylic acid | Proline analog in peptide synthesis | Used in biochemical applications |
| 3,3-Dimethylazetidine | Synthesis of polymers | Acts as a chiral building block |
| 1-Benzylazetidine-3-carboxylic acid | Medicinal chemistry applications | Development of bioactive compounds |
Case Study 1: Anticancer Potency
In a study focusing on the growth inhibition of breast cancer cells, various azetidine derivatives were evaluated. The results indicated that while some compounds had sub-micromolar potency in vitro against STAT3 binding, they exhibited weak cellular activity due to poor permeability across cell membranes . This highlights the challenge in translating in vitro findings to effective therapeutic agents.
Case Study 2: Enzyme Inhibition
Another investigation assessed the ability of this compound's analogues to inhibit specific metabolic enzymes. The findings suggested that structural modifications could lead to enhanced inhibitory effects, providing insights into designing more effective inhibitors for therapeutic purposes .
特性
IUPAC Name |
1-(4-methyl-2,6-dinitrophenyl)azetidine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O6/c1-6-2-8(13(17)18)10(9(3-6)14(19)20)12-4-7(5-12)11(15)16/h2-3,7H,4-5H2,1H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDTWPDYIEBUZAL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)[N+](=O)[O-])N2CC(C2)C(=O)O)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














